molecular formula C16H12ClN3OS B14733562 1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone CAS No. 6566-43-4

1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone

Cat. No.: B14733562
CAS No.: 6566-43-4
M. Wt: 329.8 g/mol
InChI Key: BBODGSBIYYOLAY-UHFFFAOYSA-N
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Description

1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone is a complex organic compound that features a triazole ring, a chlorophenyl group, and a sulfanylidene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with 4-chlorobenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, possibly modulating the activity of neurotransmitter receptors or ion channels. This interaction may lead to its observed anticonvulsant and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone is unique due to the presence of the triazole ring and sulfanylidene group, which contribute to its distinct chemical reactivity and potential biological activities. These features differentiate it from simpler analogs and make it a valuable compound for further research and development .

Properties

CAS No.

6566-43-4

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone

InChI

InChI=1S/C16H12ClN3OS/c1-10(21)11-4-8-14(9-5-11)20-15(18-19-16(20)22)12-2-6-13(17)7-3-12/h2-9H,1H3,(H,19,22)

InChI Key

BBODGSBIYYOLAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

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